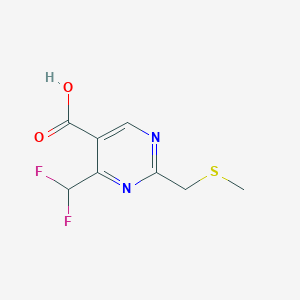
4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C8H8F2N2O2S. This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Preparation Methods
The synthesis of 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the introduction of the difluoromethyl group and the methylthio group through specific reagents and reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and methylthio groups play a crucial role in modulating the compound’s activity and binding affinity. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Similar compounds to 4-(Difluoromethyl)-2-((methylthio)methyl)pyrimidine-5-carboxylic acid include other pyrimidine derivatives with different substituents. These compounds may have varying biological activities and chemical properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H8F2N2O2S |
|---|---|
Molecular Weight |
234.23 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-(methylsulfanylmethyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O2S/c1-15-3-5-11-2-4(8(13)14)6(12-5)7(9)10/h2,7H,3H2,1H3,(H,13,14) |
InChI Key |
WVIXSJJHKAVNIB-UHFFFAOYSA-N |
Canonical SMILES |
CSCC1=NC=C(C(=N1)C(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




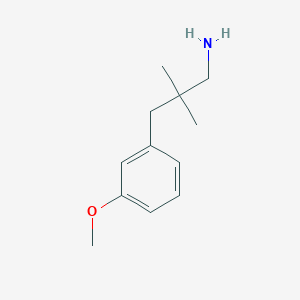
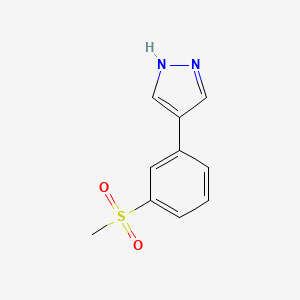

![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
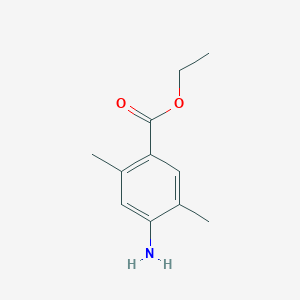


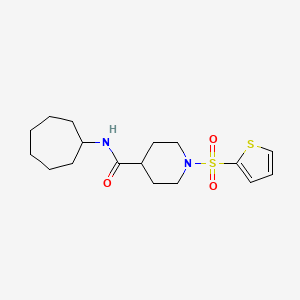



![2-{4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B15317058.png)
